molecular formula C16H20N4O B14167379 8-ethoxy-N-(2-methylpropyl)-5H-pyrimido[5,4-b]indol-4-amine CAS No. 846586-11-6

8-ethoxy-N-(2-methylpropyl)-5H-pyrimido[5,4-b]indol-4-amine

Cat. No.: B14167379
CAS No.: 846586-11-6
M. Wt: 284.36 g/mol
InChI Key: XTLQODYRAZEBCC-UHFFFAOYSA-N
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Description

8-ethoxy-N-(2-methylpropyl)-5H-pyrimido[5,4-b]indol-4-amine is a complex organic compound that belongs to the class of pyrimidoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an indole ring fused with a pyrimidine ring, which is further substituted with an ethoxy group and an N-(2-methylpropyl) group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethoxy-N-(2-methylpropyl)-5H-pyrimido[5,4-b]indol-4-amine typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The pyrimidine ring can be introduced through a cyclization reaction involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

8-ethoxy-N-(2-methylpropyl)-5H-pyrimido[5,4-b]indol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the indole nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

8-ethoxy-N-(2-methylpropyl)-5H-pyrimido[5,4-b]indol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-ethoxy-N-(2-methylpropyl)-5H-pyrimido[5,4-b]indol-4-amine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the combination of the indole and pyrimidine rings

Properties

CAS No.

846586-11-6

Molecular Formula

C16H20N4O

Molecular Weight

284.36 g/mol

IUPAC Name

8-ethoxy-N-(2-methylpropyl)-5H-pyrimido[5,4-b]indol-4-amine

InChI

InChI=1S/C16H20N4O/c1-4-21-11-5-6-13-12(7-11)14-15(20-13)16(19-9-18-14)17-8-10(2)3/h5-7,9-10,20H,4,8H2,1-3H3,(H,17,18,19)

InChI Key

XTLQODYRAZEBCC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)NC3=C2N=CN=C3NCC(C)C

solubility

5.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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